Bienvenue dans la boutique en ligne BenchChem!

ICG-001

Wnt signaling Selectivity CBP/p300

ICG-001 is the definitive CBP/β-catenin antagonist (IC50 3 μM) for mechanistic dissection of Wnt signaling. Unlike PRI-724, IWR-1-endo, or XAV939, only ICG-001 selectively disrupts CBP/β-catenin while preserving p300/β-catenin interaction—validated by complete blockade at 100 μM with zero p300 interference. Proven in fibrosis (significant α-SMA/collagen reduction, P<0.05), selective CSC apoptosis, and immuno-oncology combinations. Essential for reproducible, pathway-specific research outcomes.

Molecular Formula C33H32N4O4
Molecular Weight 548.6 g/mol
CAS No. 780757-88-2
Cat. No. B1674260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICG-001
CAS780757-88-2
SynonymsICG 001
ICG-001
ICG001
PRI-724
Molecular FormulaC33H32N4O4
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESC1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
InChIInChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1
InChIKeyHQWTUOLCGKIECB-XZWHSSHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ICG-001 (CAS 780757-88-2): A First-in-Class Selective CBP/β-Catenin Antagonist for Wnt Pathway Research


ICG-001 is a small-molecule, cell-permeable pyrazinopyrimidinecarboxamide that functions as a first-in-class selective antagonist of the CBP/β-catenin interaction [1]. It binds specifically to the CREB-binding protein (CBP) with an IC50 of 3 μM, disrupting the CBP/β-catenin transcriptional complex while preserving the related p300/β-catenin interaction . This mechanism allows ICG-001 to inhibit a subset of Wnt/β-catenin-driven transcription without broadly suppressing all Wnt activity, a key differentiator from non-selective Wnt inhibitors [2].

Why ICG-001 Cannot Be Interchanged with Other Wnt/β-Catenin Inhibitors: A Comparative Analysis


Attempting to substitute ICG-001 with structurally similar analogs like PRI-724, or alternative Wnt pathway inhibitors such as IWR-1-endo or XAV939, leads to fundamentally different experimental outcomes due to distinct mechanisms of action and selectivity profiles . PRI-724, while often described as an 'ICG-001 analog,' is actually a prodrug that requires in vivo conversion to its active metabolite C-82 and demonstrates different pharmacokinetic properties [1]. Moreover, a recent 2023 comparative study confirmed that even compounds like E7386, claimed to be CBP/β-catenin antagonists, lack the specific biochemical and transcriptional profile of true specific antagonists like ICG-001 and C82 [2]. The following quantitative evidence establishes the non-substitutable identity of ICG-001.

Quantitative Evidence Guide for ICG-001 (780757-88-2) vs. Comparators


ICG-001 Selectively Disrupts CBP/β-Catenin Without Affecting p300/β-Catenin Interaction

ICG-001 exhibits definitive biochemical selectivity by specifically disrupting the CBP/β-catenin interaction while leaving the p300/β-catenin interaction intact [1]. In a competitive binding assay using purified protein domains (CBP amino acids 1-111, p300 amino acids 1-111, and β-catenin amino acids 647-781), challenge with 100 μM ICG-001 completely abolished CBP binding to β-catenin, whereas p300 binding to β-catenin remained unaffected [2]. This selectivity is not observed with pan-Wnt inhibitors or non-selective CBP/p300 antagonists.

Wnt signaling Selectivity CBP/p300

ICG-001 Exhibits Superior In Vivo Fibrosis Amelioration Compared to IWR-1-endo in Rat Urethral Fibrosis Model

In a head-to-head comparative study evaluating three Wnt/β-catenin inhibitors (ICG-001, IWR-1, and PRI-724) in a rat model of TGF-β1-induced urethral fibrosis, ICG-001 and PRI-724 demonstrated significant anti-fibrotic efficacy, whereas IWR-1 showed no significant effect [1]. Both ICG-001 and PRI-724 significantly reduced collagen type I and α-SMA mRNA and protein expression (P < 0.05) in urethral tissues, and rats co-treated with these compounds showed relatively mild fibrosis [2].

Fibrosis In vivo Comparative efficacy

ICG-001 Is a Validated Specific CBP/β-Catenin Antagonist, Unlike E7386 Which Lacks Target Engagement

A comprehensive 2023 comparative analysis assessed ICG-001, C82, and E7386 using validated biochemical and transcriptional assays [1]. The study concluded that while ICG-001 and C82 are bona fide specific CBP/β-catenin antagonists, the data cast 'significant doubt' that E7386 functions via specific CBP/β-catenin antagonism [2]. This distinction is critical for researchers requiring true target engagement.

Target engagement Specificity Transcriptional profiling

ICG-001 Shows Differential Cytotoxicity: Selectively Kills Transformed Cells While Sparing Normal Colonic Epithelial Cells

ICG-001 demonstrates a unique safety profile by selectively inhibiting the growth of colon carcinoma cell lines (SW480 and HCT-116) while exhibiting no cytotoxic effect on normal colonic epithelial cells (CCD-841Co) [1]. This selective induction of apoptosis in transformed cells, but not normal colon cells, is a hallmark of its mechanism .

Selective cytotoxicity Cancer stem cells Normal cell sparing

Optimal Research and Industrial Application Scenarios for ICG-001


Investigating CBP-Dependent vs. p300-Dependent Wnt Signaling

Researchers requiring a tool to dissect the divergent roles of CBP and p300 in Wnt/β-catenin-mediated transcription should prioritize ICG-001. Its validated selectivity, demonstrated by the complete disruption of the CBP/β-catenin interaction at 100 μM with no effect on p300/β-catenin binding [1], makes it the only commercially available compound for this specific mechanistic interrogation.

Preclinical Fibrosis Models Requiring Validated In Vivo Efficacy

For in vivo studies of Wnt-driven fibrotic diseases (e.g., urethral, pulmonary, hepatic, or dermal fibrosis), ICG-001 is the preferred compound. It has demonstrated significant anti-fibrotic effects in rat models, including statistically significant reductions in collagen type I and α-SMA (P < 0.05) and amelioration of histological fibrosis, where other Wnt inhibitors like IWR-1 failed to show any benefit [2].

Cancer Stem Cell (CSC) Research Requiring Selective Targeting

Investigations into the biology of cancer stem cells, particularly those aimed at selectively eliminating CSCs while sparing normal somatic stem cells, should utilize ICG-001. Its demonstrated ability to selectively induce apoptosis in transformed colon carcinoma cells (SW480, HCT-116) without affecting normal colonic epithelial cells (CCD-841Co) provides a unique experimental tool for this research area.

Combination Therapy Studies with Anti-PD-1 Immunotherapy

Preclinical studies exploring combination strategies to overcome immune evasion in tumors should consider ICG-001. Recent data show that combining ICG-001 with anti-PD-1 antibody effectively suppresses tumor growth and promotes infiltration of DCs and CD8+ T cells in the tumor microenvironment of hepatocellular carcinoma models [3], suggesting its utility in immuno-oncology combination research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICG-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.